molecular formula C7H7N3 B165781 吡唑并[1,5-a]吡啶-3-胺 CAS No. 137837-55-9

吡唑并[1,5-a]吡啶-3-胺

货号 B165781
CAS 编号: 137837-55-9
分子量: 133.15 g/mol
InChI 键: TYUPYVMUQSMZOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyridin-3-amine is a core structure of nitrogen ring junction heterocyclic compounds . It has a CAS Number of 137837-55-9 and a molecular weight of 133.15 .


Synthesis Analysis

A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyridine is a common fragment used in the synthesis of kinase inhibitors . Its pyrazolo portion is suitable as a hydrogen bond center .


Chemical Reactions Analysis

The transformation of saturated ketones and 3-aminopyrazoles into diversely substituted pyrazolo[1,5-a]pyrimidines involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-3-amine is versatile and easy to prepare. It can create a further ring extension like electron gaining and donating in pyrazolo pyridine, which makes a difference in its chemical property .

科学研究应用

  1. 合成化学: Reddy等人(2022年)的研究突出了使用基介导的[3 + 2]-环加成策略合成吡唑并[1,5-a]吡啶衍生物。该方法强调了吡啶-N-胺在环加成过程中的作用,有助于开发2-取代吡唑并[1,5-a]吡啶(Reddy, Sharadha, & Kumari, 2022)

  2. 杂环化学: Balkenhohl等人(2018年)报道了吡唑并[1,5-a]吡啶骨架的区域选择性金属化和官能化,展示了这种化合物在合成官能化杂环化合物方面的多功能性(Balkenhohl, Salgues, Hirai, Karaghiosoff, & Knochel, 2018)

  3. 抗分枝杆菌活性: Sutherland等人(2022年)探讨了3-苯基-N-(吡啶-2-基甲基)吡唑并[1,5-a]嘧啶-7-胺的抗分枝杆菌活性的结构-活性关系,显示了这些化合物在结核分枝杆菌治疗中的潜力(Sutherland, Choi, Lu, Giddens, Tong, Franzblau, Cooper, Palmer, & Denny, 2022)

  4. 超声合成: Ibrahim等人(2019年)描述了一种用于吡唑并[1,5-a]吡啶衍生物的超声合成策略。这种无催化剂的方法允许合成一类新型的多取代吡唑并[1,5-a]吡啶,突显了超声化学方法的效率(Ibrahim, Behbehani, & Mostafa, 2019)

  5. PI3激酶的新型抑制剂: Kendall等人(2017年)研究了吡唑并[1,5-a]吡啶作为p110α选择性PI3激酶抑制剂。他们证明了向这些化合物中添加一种碱性胺基可以显著增强它们的水溶性,这对于它们的生物医学应用至关重要(Kendall, Giddens, Tsang, Marshall, Lill, Lee, Kolekar, Chao, Malik, Yu, Chaussade, Buchanan, Jamieson, Rewcastle, Baguley, Denny, & Shepherd, 2017)

  6. 抗癌药物: Chavva等人(2013年)合成了新型烷基酰胺官能化三氟甲基取代吡唑并[3,4-b]吡啶衍生物,并将其评估为潜在的抗癌药物。这项研究展示了吡唑并[1,5-a]吡啶-3-胺衍生物在癌症研究中的相关性(Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, & Banda, 2013)

未来方向

Pyrazolo[1,5-a]pyridin-3-amine and its analogs have been the focus of synthetic strategies in recent years due to their significance in medicinal chemistry and drug molecule production . Further exploration and development of these compounds are expected.

属性

IUPAC Name

pyrazolo[1,5-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUPYVMUQSMZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476921
Record name Pyrazolo[1,5-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridin-3-amine

CAS RN

137837-55-9
Record name Pyrazolo[1,5-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-nitropyrazolo[1,5-a]pyridine (2.35 g, 14.4 mmol) and zinc (28.2 g, 432 mmol) in 78% ethanol (75.0 mL) was added a solution of calcium chloride (0.8 g, 7.2 mmol) in a minimum amount of water. The resulting mixture was refluxed for 2 h and filtered in hot and washed with hot ethanol. The filtrate was concentrated in vacuo to dryness and the residue was subjected to column chromatography (EtOAc) to give an orangish solid as the desired product (1.48 g, 77%): 1H NMR (400 MHz, CDCl3) δ 8.31 (d, J=7.0 Hz, 1H), 7.69 (s, 1H), 7.44 (d, J=9.0 Hz, 1H), 7.01–6.96 (m, 1H), 6.68–6.64 (m, 1H), 2.90 (br, 2H); MS (EI) m/z 134 (M++H).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
28.2 g
Type
catalyst
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

Pyrazolo[1,5-a]pyridine are dissolved in 30 ml. 6N hydrochloric acid, the solution is cooled to 0° C. and a solution of 6.9 g. sodium nitrite in 30 ml. water is slowly added dropwise thereto. After 1 hour, the nitrosation is complete. About 100 ml. water are added thereto, followed by repeated extraction with ethyl acetate. The organic phase is dried and evaporated. There are obtained 9.6 g. 3-nitrosopyrazolo[1,5-a]pyridine. 4.4.2 9 g. of the nitroso compound obtained according to 4.4.1 are introduced into a solution of 22 g. stannous chloride dihydrate in 180 ml. concentrated hydrochloric acid. The reaction mixture is stirred for 1 hour at ambient temperature and, for the completion of the reduction, mixed with 8 g. stannous chloride dihydrate in 30 ml. concentrated hydrochloric acid. The suspension is poured on to about 150 g. ice, adjusted with sodium hydroxide to pH 12 and quickly extracted with ethyl acetate. The ethyl acetate phase is dried and evaporated. The residue is dissolved in about 350 ml. diethyl ether and mixed with ethereal hydrochloric acid. The precipitate obtained is filtered of, washed with diethyl ether and dried. There are obtained 11.3 g. (100% of theory) 3-aminopyrazolo[1,5-a]pyridine hydrochloride; m.p. 228°-232° C. Rf (silica gel, ethyl acetate/methanol 9:1 v/v)=0.52. 4.4.3. The leuko coloured material 4-hydroxyphenyl-pyrazolo[1,5-a]pyridin-3-ylamine is obtained analogously to 4.3.2 and 4.3.3 with the use of 3-aminopyrazolo[1,5-a]pyridine as starting material. Rf (silica gel, ethyl acetate/diethyl ether 1:1 v/v)=0.68.
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyridin-3-amine
Reactant of Route 2
Pyrazolo[1,5-a]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
Pyrazolo[1,5-a]pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
Pyrazolo[1,5-a]pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
Pyrazolo[1,5-a]pyridin-3-amine
Reactant of Route 6
Pyrazolo[1,5-a]pyridin-3-amine

Citations

For This Compound
4
Citations
R Taguchi, K Shikata, Y Furuya, T Hirakawa… - …, 2017 - Elsevier
N-Cyclopropylmethyl-7-(2,6-dimethoxy-4-methoxymethylphenyl)-2-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine tosylate (E2508) is a newly discovered …
Number of citations: 16 www.sciencedirect.com
R Taguchi, K Shikata, Y Furuya, M Ino, K Shin… - Behavioural Brain …, 2016 - Elsevier
Corticotropin-releasing factor (CRF) is a hormone secreted by the hypothalamus in response to stress, and CRF antagonists may be effective for the treatment of stress-related disorders …
Number of citations: 8 www.sciencedirect.com
Y Takahashi, S Hibi, Y Hoshino, K Kikuchi… - Journal of Medicinal …, 2012 - ACS Publications
Design, synthesis, and structure–activity relationships of a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines (I) as selective antagonists of the corticotropin-releasing factor 1 (…
Number of citations: 33 pubs.acs.org
S Zhang, C Huang, X Lyu, P Wang, Y Zang… - European journal of …, 2020 - Elsevier
Inhibition of MAP3K kinase ASK1 has been an attractive strategy for the treatment of nonalcoholic steatohepatitis and multiple sclerosis, among others. Herein, we reported the …
Number of citations: 10 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。